5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a cyanophenyl group and a dimethylphenyl group attached to a nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction using a dimethylbenzene derivative and an acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound with a simpler structure.
4-Cyanophenyl derivatives: Compounds with similar cyanophenyl groups but different core structures.
Dimethylphenyl derivatives: Compounds with similar dimethylphenyl groups but different core structures.
Uniqueness
5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide is unique due to the combination of its cyanophenyl and dimethylphenyl groups attached to a nicotinamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the coupling of 4-cyanophenyl derivatives with 3,5-dimethylphenyl nicotinamide. The structural characteristics include a cyanophenyl group, which is crucial for its biological activity. The presence of the nicotinamide moiety suggests potential interactions with various biological targets.
Enzyme Inhibition
Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, a related compound showed an IC50 value of 0.3 μM, indicating strong inhibitory potency compared to allopurinol, a standard treatment for hyperuricemia .
Table 1: Inhibitory Potency of Related Compounds against Xanthine Oxidase
Compound Name | IC50 (μM) | Comparison |
---|---|---|
This compound | TBD | TBD |
Related Compound 10q | 0.3 | 28.3x Allopurinol |
Allopurinol | ~8.5 | Reference |
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies indicate that it may exhibit cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not yet available, related compounds in the same class have shown promising results against human cancer cell lines such as HeLa and CaCo-2 .
Case Study: Anticancer Activity
A study evaluating similar nicotinamide derivatives reported significant antiproliferative effects with IC50 values ranging from 1.143 μM to over 100 μM against different cancer cell lines . These findings suggest that modifications in the structure can lead to enhanced activity.
The mechanism by which this compound exerts its biological effects likely involves competitive inhibition of target enzymes like xanthine oxidase and potential interactions with cellular pathways involved in cancer proliferation.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity and orientation of this compound within the active sites of target enzymes. These studies support the hypothesis that structural features such as the cyanophenyl group enhance binding interactions .
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(4-cyanophenyl)-N-(3,5-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O/c1-14-7-15(2)9-20(8-14)24-21(25)19-10-18(12-23-13-19)17-5-3-16(11-22)4-6-17/h3-10,12-13H,1-2H3,(H,24,25) |
InChI Key |
VAOBPPDVUDDCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.